

cytarabine synthesis production methods

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Compound Focus: Cytarabine

CAS No.: 147-94-4

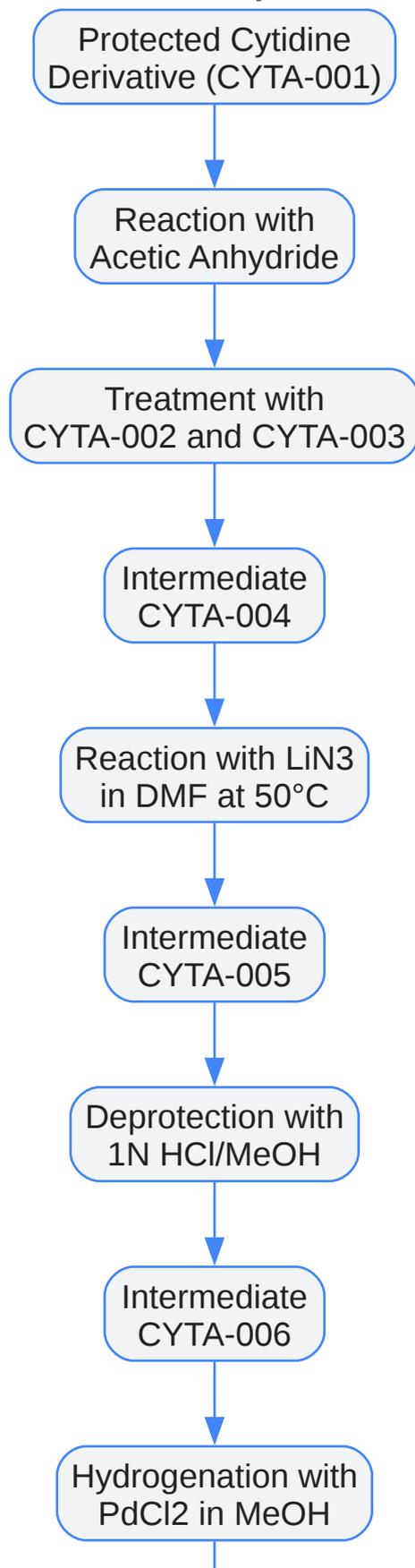
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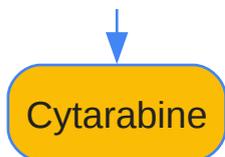
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Chemical Synthesis Pathway

A cited synthesis method for **cytarabine** starts with a protected cytidine derivative and proceeds through a series of reactions [1]. The following diagram outlines the logical sequence of this chemical synthesis pathway.

Cytarabine Chemical Synthesis Pathway





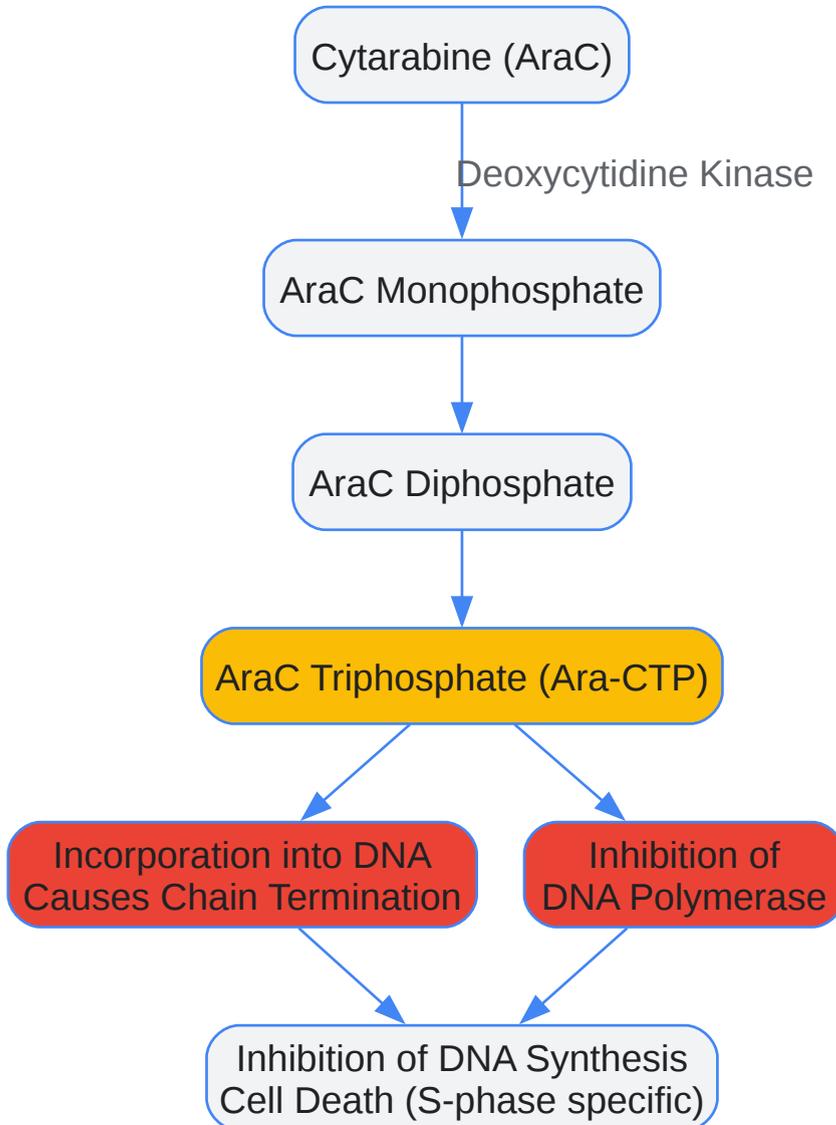
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Another patented method involves using **hexamethyldisilazane** as a key reagent, highlighting that alternative and potentially optimized synthetic routes exist [2].

Mechanism of Action and Activation

Cytarabine is an antimetabolite that must be activated inside the cell to exert its effect. The following chart illustrates this intracellular activation process and primary mechanism.

Cytarabine Intracellular Activation and Mechanism



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The active metabolite **Ara-CTP** is the critical mediator of cytotoxicity. Its primary action is during the **S-phase** of the cell cycle, targeting rapidly dividing cells [1] [3] [4].

Beyond Cytotoxicity: Induction of Differentiation

Recent research reveals that, in addition to cell death, low doses of **cytarabine** can induce differentiation of Acute Myeloid Leukemia (AML) cells. This effect shares a mechanism with inhibitors of pyrimidine synthesis, as shown in the table below [5].

Feature	Cytarabine (Low Dose)	Pyrimidine Synthesis Inhibitors (e.g., Brequinar)
Primary Trigger	Incorporation into DNA, causing stalled replication forks [5]	Depletion of nucleotide pools (e.g., UMP, dCTP) for DNA synthesis [5]
Key Signaling Pathway	Activation of ATR/Checkpoint Kinase 1 (Chk1) pathway [5]	Activation of ATR/Checkpoint Kinase 1 (Chk1) pathway [5]
Downstream Effect	Phosphorylation and inhibition of CDC2/CDK1; cell cycle arrest [5]	Phosphorylation and inhibition of CDC2/CDK1; cell cycle arrest [5]
Cell Fate Outcome	Myeloid Differentiation (evidenced by CD11b/CD64 expression, morphological changes) [5]	Myeloid Differentiation (evidenced by CD11b/CD64 expression, morphological changes) [5]
Rescue Experiment	Differentiation is not reversed by adding nucleosides [5]	Differentiation is reversed by adding uridine or a mix of nucleosides [5]

This differentiation effect is **not reversed by adding nucleosides**, distinguishing it from the mechanism of pyrimidine synthesis inhibitors and highlighting its dependence on DNA incorporation [5].

Research and Development Considerations

For your ongoing research, here are some key challenges and experimental factors to consider.

- **Drug Resistance:** Resistance can arise from several mechanisms, including **deficiency in deoxycytidine kinase** (needed for activation), **overexpression of cytidine deaminase** (which inactivates **cytarabine**), and **increased intracellular dCTP pools** (which compete with Ara-CTP). Using a cytidine deaminase inhibitor like **tetrahydrouridine** is one strategy to overcome resistance [6].
- **Dosing and Scheduling:** **Cytarabine** is **S-phase specific**. The interval between doses (often 12 hours in high-dose protocols) is critical, as longer intervals may allow leukemic cells to progress through the vulnerable S-phase without exposure to the drug [6].
- **In Vitro Bioactivity:** The potency of **cytarabine** in research settings is well-documented. The table below shows its half-maximal inhibitory concentration (IC50/ED50) in various human cell lines [7].

Cell Line	Cell Line Origin	Assay Description	IC50/ED50 Value
CCRF-CEM	Human T-Lymphoblastic Leukemia	Cytotoxicity after 48 hrs	5.614 pM [7]
HL-60	Human Promyelocytic Leukemia	Cytotoxicity after 48 hrs	0.6572 μM [7]
MOLT-4	Human Acute Lymphoblastic Leukemia	Cytotoxicity assay	10 nM [7]
HCT116	Human Colon Carcinoma	Growth inhibition after 24 hrs	0.12 μM [7]
HeLa	Human Cervical Adenocarcinoma	Growth inhibition after 24 hrs	0.18 μM [7]

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